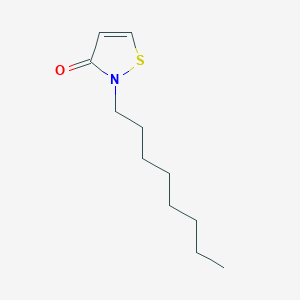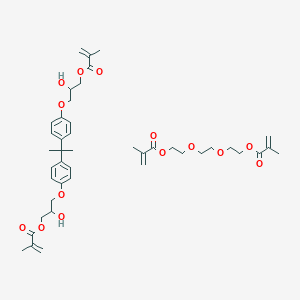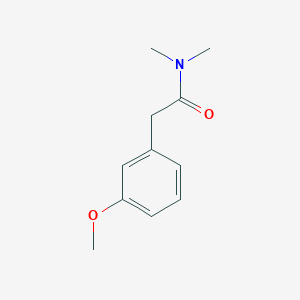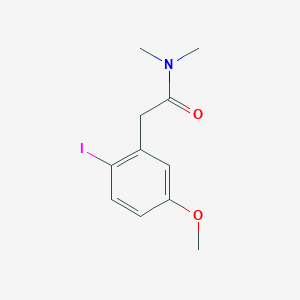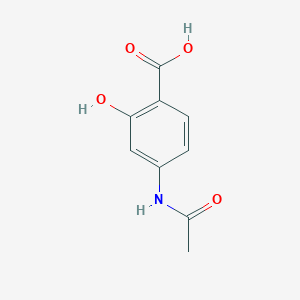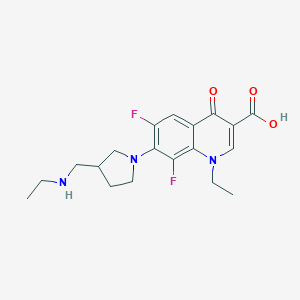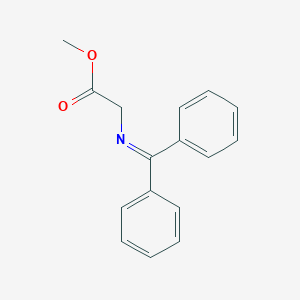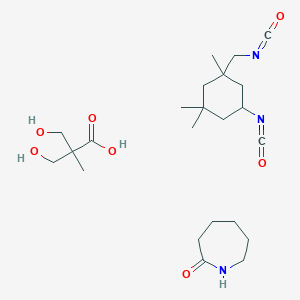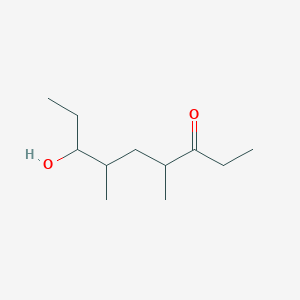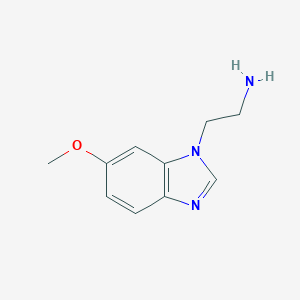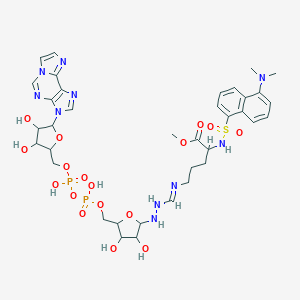
Adpr-dame
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adpr-dame is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of nicotinamide adenine dinucleotide (NAD), a molecule that plays a crucial role in cellular metabolism. Adpr-dame has been shown to have a variety of biochemical and physiological effects, and researchers are exploring its potential uses in a range of fields.
Mecanismo De Acción
Adpr-dame works by binding to proteins in the body and modifying their activity. Specifically, it binds to a class of proteins called ADP-ribosyltransferases, which play a role in a variety of cellular processes. By modifying the activity of these proteins, Adpr-dame can affect a range of cellular functions.
Efectos Bioquímicos Y Fisiológicos
Adpr-dame has been shown to have a variety of biochemical and physiological effects. It has been shown to play a role in DNA repair mechanisms, as well as in the regulation of cellular metabolism. Adpr-dame has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Adpr-dame in lab experiments is that it is a highly specific tool for modifying the activity of ADP-ribosyltransferases. This specificity allows researchers to study the function of these proteins in a precise manner. However, one limitation of using Adpr-dame is that it can be difficult to synthesize and work with, which can make experiments more challenging.
Direcciones Futuras
There are a number of potential future directions for research on Adpr-dame. One area of interest is in the development of new tools for studying DNA repair mechanisms. Adpr-dame may also have potential applications in the development of new treatments for inflammatory diseases. Additionally, researchers may continue to explore the potential uses of Adpr-dame in the study of cellular metabolism and other cellular processes.
Métodos De Síntesis
Adpr-dame can be synthesized through a multi-step chemical process. The starting materials are Adpr-dame and a compound called diazomethane. The reaction between these two compounds produces Adpr-dame as a product. The synthesis of Adpr-dame is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Adpr-dame has been studied for its potential applications in a variety of scientific fields. One area of research is in the study of DNA repair mechanisms. Adpr-dame has been shown to play a role in the repair of DNA damage, which can occur as a result of exposure to environmental toxins or radiation. Other research has focused on the potential use of Adpr-dame as a tool to study the function of proteins involved in cellular metabolism.
Propiedades
Número CAS |
104257-22-9 |
|---|---|
Nombre del producto |
Adpr-dame |
Fórmula molecular |
C36H48N10O17P2S |
Peso molecular |
986.8 g/mol |
Nombre IUPAC |
methyl 5-[[2-[5-[[[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]hydrazinyl]methylideneamino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoate |
InChI |
InChI=1S/C36H48N10O17P2S/c1-44(2)23-10-4-8-21-20(23)7-5-11-26(21)66(56,57)43-22(36(51)58-3)9-6-12-37-17-41-42-34-30(49)28(47)24(61-34)15-59-64(52,53)63-65(54,55)60-16-25-29(48)31(50)35(62-25)46-19-39-27-32-38-13-14-45(32)18-40-33(27)46/h4-5,7-8,10-11,13-14,17-19,22,24-25,28-31,34-35,42-43,47-50H,6,9,12,15-16H2,1-3H3,(H,37,41)(H,52,53)(H,54,55) |
Clave InChI |
VFVXKHQNVAJPJQ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=CNNC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=CN7C6=NC=C7)O)O)O)O)C(=O)OC |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=CNNC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=CN7C6=NC=C7)O)O)O)O)C(=O)OC |
Sinónimos |
ADPR-DAME N(alpha)-dansyl-N(omega)-1,N(6)-etheno-ADP-ribosylarginine methyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



